1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(naphthalen-2-yl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-naphthyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a complex organic compound that features a thiazole ring, a naphthyl group, and a trifluoromethyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-naphthyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol typically involves multi-step organic reactions. The process often starts with the preparation of the thiazole ring, followed by the introduction of the chlorophenyl and naphthyl groups. The trifluoromethyl group is usually introduced in the final steps due to its reactivity. Common reagents used in these reactions include thioamides, halogenated aromatics, and trifluoromethylating agents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Catalysts and solvents would be chosen to enhance reaction efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-naphthyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to replace specific atoms or groups within the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups .
Scientific Research Applications
1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-naphthyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has several scientific research applications:
Medicinal Chemistry: The compound’s potential as an antimicrobial, antifungal, or anticancer agent is of significant interest.
Materials Science: The trifluoromethyl group imparts unique electronic properties, making the compound useful in the development of advanced materials.
Biological Studies: The compound can be used as a probe to study biological pathways and mechanisms due to its ability to interact with specific proteins and enzymes.
Mechanism of Action
The mechanism of action of 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-naphthyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring and naphthyl group allow for binding to specific sites, while the trifluoromethyl group can enhance the compound’s stability and bioavailability. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-3-(2-naphthyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol: Similar structure but lacks the thiazole ring.
1-(4-chlorophenyl)-1,3-thiazol-2-yl)-3-(2-naphthyl)-5-methyl-4,5-dihydro-1H-pyrazol-5-ol: Similar structure but with a methyl group instead of a trifluoromethyl group
Uniqueness
The presence of the trifluoromethyl group in 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-naphthyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol imparts unique electronic properties that can enhance its biological activity and stability. Additionally, the combination of the thiazole ring and naphthyl group allows for specific interactions with biological targets, making this compound particularly interesting for medicinal chemistry applications .
Properties
Molecular Formula |
C23H15ClF3N3OS |
---|---|
Molecular Weight |
473.9 g/mol |
IUPAC Name |
2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-naphthalen-2-yl-3-(trifluoromethyl)-4H-pyrazol-3-ol |
InChI |
InChI=1S/C23H15ClF3N3OS/c24-18-9-7-15(8-10-18)20-13-32-21(28-20)30-22(31,23(25,26)27)12-19(29-30)17-6-5-14-3-1-2-4-16(14)11-17/h1-11,13,31H,12H2 |
InChI Key |
AHVXHUIHOLCTEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN(C1(C(F)(F)F)O)C2=NC(=CS2)C3=CC=C(C=C3)Cl)C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.